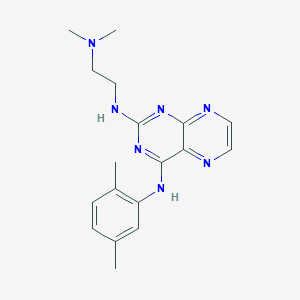
N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine is a useful research compound. Its molecular formula is C18H23N7 and its molecular weight is 337.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-(2-(dimethylamino)ethyl)-N4-(2,5-dimethylphenyl)pteridine-2,4-diamine is a synthetic compound belonging to the pteridine family, characterized by its unique chemical structure that includes a dimethylaminoethyl substituent at the N2 position and a 2,5-dimethylphenyl group at the N4 position. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound is synthesized through multi-step organic reactions, typically involving the condensation of 2,4-diaminopteridine with appropriate aldehydes under controlled conditions to yield the desired product. The presence of the dimethylamino group enhances its solubility and reactivity, potentially increasing biological activity compared to other pteridine derivatives lacking this feature.
This compound exhibits several biological activities primarily through its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition is crucial for its potential use in cancer therapy as it disrupts DNA synthesis in rapidly dividing cells .
- Antioxidant Activity : Research indicates that pteridine derivatives can act as radical scavengers and exhibit anti-inflammatory properties. The presence of the dimethylamino group may enhance interactions with biological targets involved in inflammatory pathways .
- Lipoxygenase Inhibition : Some studies have reported that similar pteridine derivatives inhibit lipoxygenase (LOX), an enzyme involved in the inflammatory response, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
The compound's ability to inhibit DHFR makes it a candidate for anticancer therapy. Inhibitors of DHFR are known to be effective against various cancers due to their role in blocking nucleotide synthesis:
- Case Study : A study on related pteridine derivatives demonstrated significant cytotoxicity against cancer cell lines at low concentrations (IC50 values as low as 100 nM) while exhibiting minimal tissue damage in vivo models .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit LOX:
- Research Findings : In vitro assays have shown that certain pteridine derivatives can reduce inflammation markers significantly (up to 41% reduction in specific models) while maintaining low toxicity levels .
Data Summary and Research Findings
Eigenschaften
IUPAC Name |
2-N-[2-(dimethylamino)ethyl]-4-N-(2,5-dimethylphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7/c1-12-5-6-13(2)14(11-12)22-17-15-16(20-8-7-19-15)23-18(24-17)21-9-10-25(3)4/h5-8,11H,9-10H2,1-4H3,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYKVTBSERSYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














